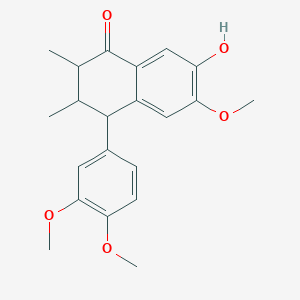

Epischisandrone

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oseltamivir (Tamiflu®)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oseltamivir phosphate, the active pharmaceutical ingredient in Tamiflu®, is a critical antiviral medication for the treatment and prevention of influenza A and B viruses.[1][2] Its synthesis has been a significant focus of chemical research, driven by the need for efficient, scalable, and safe manufacturing processes. The original commercial production, developed by Gilead Sciences and scaled by Hoffmann-La Roche, famously utilizes (-)-shikimic acid as a chiral starting material.[1][3] This guide provides a detailed examination of the core synthesis pathways of Oseltamivir, presenting quantitative data, detailed experimental protocols for key transformations, and visual diagrams of the reaction workflows. We will explore the foundational Roche industrial process and contrast it with prominent alternative strategies that have been developed to circumvent challenges such as starting material availability and the use of hazardous reagents.

The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial synthesis of Oseltamivir begins with (-)-shikimic acid, a natural product harvested from the seeds of the Chinese star anise (Illicium anisatum) or produced via fermentation using recombinant E. coli.[3] This route is a testament to large-scale process chemistry, though it is noted for its use of potentially hazardous azide (B81097) reagents. The overall pathway involves approximately 10-12 steps to reach the final active pharmaceutical ingredient.

Synthesis Pathway Overview

The key stages of the Roche synthesis involve the initial conversion of shikimic acid into a versatile epoxide intermediate. This is followed by a critical regioselective opening of the epoxide with an azide, installation of the second amino group, and finally, reduction and salt formation to yield Oseltamivir phosphate.

Quantitative Performance Data

The industrial route has been highly optimized over many years to achieve a robust and scalable process. The following table summarizes its key performance metrics.

| Parameter | Value | Notes |

| Starting Material | (-)-Shikimic Acid | Sourced from Chinese star anise or recombinant E. coli. |

| Overall Yield | 17-29% | Highly optimized for multi-ton scale production. |

| Number of Steps | ~10-12 | From shikimic acid to the final API. |

| Final Product Purity | >99.7% | High purity is achieved for the final drug substance. |

| Key Reagents | Methanesulfonyl chloride, Sodium Azide (NaN₃) , H₂/Pd-C | The use of sodium azide is a significant safety consideration due to its high toxicity and explosive potential. |

| Primary Challenge | Azide Handling & Safety | Requires specialized equipment and protocols for safe industrial-scale use. |

Experimental Protocol: Key Azide Opening of Epoxide

The regioselective opening of the key epoxide intermediate with an azide nucleophile is a critical step that installs one of the two required nitrogen atoms.

Reaction: Regioselective opening of the key epoxide intermediate with sodium azide.

Procedure:

-

The epoxide intermediate (1.0 equivalent) is dissolved in a solvent mixture, typically acetone and water.

-

Sodium azide (NaN₃, ~1.5 equivalents) and ammonium (B1175870) chloride (NH₄Cl, ~1.2 equivalents) are added to the solution.

-

The reaction mixture is heated to reflux (approximately 65 °C) and stirred for several hours (e.g., 16 hours) until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, the mixture is cooled to room temperature.

-

The organic solvent (acetone) is removed under reduced pressure.

-

The remaining aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over a drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated in vacuo.

-

The resulting azido-diol product is typically of sufficient purity to be carried forward to the next step without chromatographic purification.

Safety Note: This reaction involves the use of sodium azide, which is highly toxic and potentially explosive. All operations must be conducted with appropriate personal protective equipment in a well-ventilated fume hood and behind a safety shield. Temperature control is critical, and appropriate quenching procedures must be in place.

Alternative Synthesis Routes

Concerns over the fluctuating supply of shikimic acid and the safety hazards associated with azide chemistry have spurred the development of numerous alternative synthetic routes. These approaches often start from readily available, inexpensive materials and employ different strategies to establish the required stereochemistry.

The Corey Azide-Free Synthesis

In 2006, E.J. Corey and his group developed a novel, azide-free route starting from simple, commercially available materials: butadiene and an acrylate (B77674) derivative. A key feature of this synthesis is an asymmetric Diels-Alder reaction to establish the initial stereochemistry.

This pathway avoids both shikimic acid and azides. The core cyclohexene (B86901) ring is constructed via a Diels-Alder reaction, and the nitrogen functionalities are introduced through different chemical transformations, including an iodolactamization.

The Corey synthesis provides a valuable alternative to the industrial route, particularly in its avoidance of hazardous materials and reliance on a different supply chain.

| Parameter | Value | Notes |

| Starting Materials | Butadiene, Acrylate derivative | Inexpensive and readily available petrochemical feedstocks. |

| Overall Yield | ~30% | Comparable in overall efficiency to the Roche industrial route. |

| Number of Steps | ~12 | Similar step count to the shikimic acid route. |

| Key Reactions | Asymmetric Diels-Alder, Iodolactamization, Aziridine opening | Employs powerful reactions to control stereochemistry. |

| Primary Advantage | Azide-Free | Completely avoids the use of toxic and potentially explosive azide reagents. |

The enantioselective Diels-Alder reaction is the cornerstone of the Corey synthesis, establishing the absolute stereochemistry of the molecule at an early stage.

Reaction: Enantioselective Diels-Alder reaction between butadiene and a trifluoroethyl acrylate derivative catalyzed by a chiral oxazaborolidine (CBS) catalyst.

Procedure:

-

A solution of the chiral CBS catalyst (~0.1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of the acrylate derivative (1.0 equivalent) in DCM is added dropwise to the catalyst solution.

-

After stirring for a short period (e.g., 10 minutes), liquefied butadiene (~3.0 equivalents) is carefully added to the reaction mixture.

-

The reaction is stirred at -78 °C for several hours until complete, as monitored by TLC.

-

The reaction is quenched by the addition of a proton source, such as methanol.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC analysis.

References

The Mechanism of Action of Osimertinib: A Technical Guide

Introduction

Osimertinib (B560133), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC). Its high potency and selectivity for both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR, represent a major step forward in targeted cancer therapy. This guide provides an in-depth overview of the molecular mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit mutant forms of the EGFR. EGFR is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell growth, proliferation, and survival. In certain cancers, such as NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

Osimertinib exerts its therapeutic effect through two primary mechanisms:

-

Irreversible Covalent Binding: Osimertinib covalently binds to the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently blocks the kinase activity of EGFR, thereby preventing the downstream signaling pathways that promote tumor growth and survival.

-

Selective Inhibition of Mutant EGFR: A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] This selectivity minimizes off-target effects and improves the therapeutic window.

Inhibition of Downstream Signaling Pathways

By blocking EGFR activation, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.

Data Presentation

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) values from various in vitro assays demonstrate the potent and selective activity of osimertinib against EGFR with sensitizing and resistance mutations.

| Target | IC50 (nM) | Cell Line | Reference |

| EGFR Exon 19 Deletion | 8 - 17 | PC9 | [1] |

| EGFR L858R/T790M | 5 - 11 | H1975 | [1] |

| Wild-Type EGFR | 461 - 650 | H2073/Calu3 | [1] |

| EGFR L858R | 12 | Ba/F3 | |

| EGFR Exon 19 del/T790M | 166 | PC-9ER |

Clinical Efficacy from Pivotal Trials

Clinical trials have demonstrated the superior efficacy of osimertinib in patients with EGFR-mutated NSCLC.

| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Overall Survival (OS) | Reference |

| FLAURA | Osimertinib (1st Line) | 18.9 months | 80% | 38.6 months | |

| Standard EGFR-TKI (Gefitinib or Erlotinib) | 10.2 months | 76% | 31.8 months | ||

| AURA3 | Osimertinib (2nd Line, T790M+) | 10.1 months | 71% | 26.8 months | |

| Platinum-Pemetrexed Chemotherapy | 4.4 months | 31% | 22.5 months |

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against various forms of the EGFR kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR (Wild-Type, L858R, T790M, etc.)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Osimertinib (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of osimertinib in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.

-

Add 50 nL of the osimertinib dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of activity against the logarithm of the osimertinib concentration.

-

Determine the IC50 value using a non-linear regression model (sigmoidal dose-response).

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibition (GI50) of osimertinib on cancer cell lines with different EGFR statuses.

Methodology:

-

Cell Culture and Seeding:

-

Culture NSCLC cell lines (e.g., PC-9, H1975) in appropriate media.

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with serial dilutions of osimertinib or DMSO (vehicle control) and incubate for 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.

-

Protocol 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of osimertinib.

Methodology:

-

Animal Model and Cell Implantation:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously implant human NSCLC cells (e.g., H1975) into the flank of the mice.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth until they reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer osimertinib or vehicle control daily by oral gavage.

-

-

Data Collection and Analysis:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor body weight as an indicator of toxicity.

-

After a predetermined treatment period, euthanize the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Conclusion

The mechanism of action of osimertinib, characterized by its irreversible and selective inhibition of mutant EGFR, represents a paradigm of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Aspirin (Acetylsalicylic Acid)

Introduction

Aspirin (B1665792), chemically known as acetylsalicylic acid (ASA), is a cornerstone of modern pharmacology. It is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1][2] Its therapeutic applications range from relieving minor aches and pains to the prevention of cardiovascular events like heart attacks and strokes.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of aspirin, detailed experimental protocols for their determination, and a look into its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Aspirin is a white, crystalline, weakly acidic substance.[2] While generally odorless, it can acquire the smell of acetic acid in the presence of moisture due to hydrolysis.

Table 1: Core Physical and Chemical Properties of Aspirin

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.159 g/mol |

| Melting Point | 135-136 °C (275-277 °F) |

| Boiling Point | 140 °C (284 °F) (decomposes) |

| Density | 1.40 g/cm³ |

| pKa | 3.5 (at 25 °C) |

| Solubility in Water | ~3 mg/mL at 25 °C |

| ~10 mg/mL at 37 °C | |

| Solubility in Ethanol | 50 mg/mL |

| 200 mg/mL | |

| Appearance | White, crystalline powder |

Stability and Degradation

Aspirin is stable in dry air, but it is susceptible to hydrolysis in moist conditions, breaking down into salicylic (B10762653) acid and acetic acid. This degradation is accelerated in solutions of alkali hydroxides, carbonates, acetates, or citrates. For optimal stability in aqueous solutions, a pH range of 2-3 is recommended. The primary degradation product of aspirin is salicylic acid.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point of an aspirin sample as an indicator of purity. Pure substances typically have a sharp melting point, whereas impurities will broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered aspirin is packed into a capillary tube to a depth of about 0.5 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus, which can be an oil bath or an electric device.

-

Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point. The literature melting point for pure aspirin is around 135-136 °C.

Determination of Aqueous Solubility by Titration

Objective: To quantify the solubility of aspirin in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: A known excess amount of aspirin (e.g., 0.5 g) is added to a precise volume of distilled water (e.g., 50 cm³) in a conical flask.

-

Equilibration: The mixture is agitated (swirled) for a set period (e.g., 5 minutes) to ensure saturation.

-

Filtration: The solution is filtered to remove any undissolved solid aspirin.

-

Titration: A known volume of the clear filtrate (e.g., 10 cm³) is titrated with a standardized solution of sodium hydroxide (B78521) (e.g., 0.020 mol dm⁻³) using phenolphthalein (B1677637) as an indicator. The endpoint is the first appearance of a persistent pink color.

-

Calculation: The concentration of dissolved aspirin (a weak acid) is calculated from the volume of NaOH solution required to neutralize it. This concentration represents the solubility of aspirin.

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an aspirin sample and quantify its degradation products, primarily salicylic acid.

Methodology:

-

Standard and Sample Preparation:

-

Standard Solution: A solution of known concentration of USP Aspirin Reference Standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

-

Sample Solution: A known weight of aspirin tablets is crushed, dissolved in the diluent, sonicated to ensure complete dissolution, and then centrifuged and filtered.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (like 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (like acetonitrile).

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

-

Detection: A UV detector is used, with the wavelength set to an appropriate value (e.g., 237 nm or 275 nm) to detect aspirin and salicylic acid.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention times and peak areas are recorded. The concentration of aspirin and any impurities like salicylic acid in the sample are determined by comparing their peak areas to those of the standards.

Mechanism of Action and Signaling Pathways

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid.

-

Inhibition of COX-1 and COX-2: Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2. This action is irreversible, which distinguishes aspirin from other NSAIDs that are reversible inhibitors.

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: By inhibiting COX enzymes, aspirin blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Antiplatelet Effect: Aspirin's inhibition of COX-1 in platelets prevents the formation of thromboxane (B8750289) A₂, a potent promoter of platelet aggregation. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, so the effect lasts for the entire lifespan of the platelet (about 8-9 days). This irreversible inhibition is the basis for low-dose aspirin's use in preventing blood clots.

Visualizations

Below are diagrams illustrating the mechanism of action of aspirin and a typical experimental workflow.

Caption: Aspirin's inhibition of COX-1 and COX-2 enzymes.

Caption: Workflow for aspirin purity analysis by HPLC.

References

Preliminary In Vitro Efficacy of Vorinostat (SAHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA). Vorinostat is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of cancer types. This document details its core mechanism of action, summarizes its anti-proliferative and pro-apoptotic effects through comprehensive data tables, outlines detailed experimental protocols for key assays, and visualizes the critical cellular pathways it modulates.

Core Mechanism of Action

Vorinostat exerts its primary effect by inhibiting the activity of class I and class II histone deacetylase enzymes.[1] Structurally, its hydroxamic acid group chelates the zinc ion located in the catalytic active site of HDACs, thereby blocking their enzymatic function.[2] HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression.[2][3]

By inhibiting HDACs, Vorinostat causes an accumulation of acetylated histones.[4] This leads to a more relaxed or 'open' chromatin structure, which allows transcription factors to access gene promoters and reactivate the expression of silenced genes. These re-expressed genes include critical tumor suppressors and regulators of key cellular processes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in transformed cells.

Data Presentation: Quantitative In Vitro Activity

The following tables summarize the quantitative effects of Vorinostat on cell proliferation, cell cycle distribution, and apoptosis induction across various cancer cell lines.

Table 1: Anti-proliferative Activity (IC₅₀) of Vorinostat

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of Vorinostat required to inhibit the proliferation of cancer cells by 50% after a defined exposure time.

| Cell Line | Cancer Type | Exposure Time (h) | IC₅₀ (µM) | Reference |

| Raji | B-cell Lymphoma | 48 | 2.82 | |

| Raji 4RH | B-cell Lymphoma (Resistant) | 48 | 0.85 | |

| RL | B-cell Lymphoma | 48 | 1.63 | |

| RL 4RH | B-cell Lymphoma (Resistant) | 48 | 1.90 | |

| MCF-7 | Breast Cancer | - | 0.75 | |

| LNCaP | Prostate Cancer | - | 2.5 - 7.5 | |

| SW-982 | Synovial Sarcoma | 48 | 8.6 | |

| SW-1353 | Chondrosarcoma | 48 | 2.0 | |

| HeLa | Cervical Cancer | 48 | 3.6 | |

| HepG2 | Liver Cancer | 48 | 1.0 |

Table 2: Effects of Vorinostat on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Quantitative Result | Reference |

| A375 | 2.5 µM Vorinostat for 24h | G1 Phase Arrest | 67.5% of cells in G1 phase | |

| Lymphoma Lines | 1 µM Vorinostat for 48h | G1 Phase Arrest | Significant increase in G1 phase | |

| SW-982 | IC₅₀ for 48h | Apoptosis (Cleaved Caspase 3) | 20.76% positive cells | |

| SW-1353 | IC₅₀ for 48h | Apoptosis (Cleaved Caspase 3) | 28.31% positive cells |

Key Signaling Pathways Modulated by Vorinostat

Vorinostat's anti-cancer effects are mediated through the modulation of several critical signaling pathways that control cell fate.

3.1 Cell Cycle Arrest Pathway

Vorinostat induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key mechanism is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1). The p21 protein inhibits the activity of Cyclin E-CDK2 complexes, which are essential for the transition from G1 to S phase, thereby halting cell cycle progression.

3.2 Apoptosis Induction Pathway

Vorinostat promotes programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, shifting the balance to favor pro-apoptotic members (e.g., Bax, Bak) over anti-apoptotic ones (e.g., Bcl-2). This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of Vorinostat.

4.1 Cell Proliferation (MTS/MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the dose-dependent effect of Vorinostat on the proliferation of cancer cells and calculate the IC₅₀ value.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vorinostat (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution and a solubilizing agent (e.g., DMSO).

-

Spectrophotometric plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Vorinostat in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO at the highest concentration used).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add 20 µL of MTS reagent (or MTT solution) to each well and incubate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (after solubilizing formazan crystals for MTT) using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of Vorinostat concentration to determine the IC₅₀ value using non-linear regression.

-

4.2 Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the cell cycle phase distribution.

-

Objective: To assess the effect of Vorinostat on cell cycle progression.

-

Materials:

-

Cancer cell line of interest

-

Vorinostat and DMSO vehicle

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer.

-

-

Procedure:

-

Treatment: Treat cells with the desired concentration of Vorinostat (e.g., 1 µM) or DMSO for 48 hours.

-

Harvesting: Harvest approximately 1 x 10⁶ cells, wash them three times with cold PBS, and pellet by centrifugation.

-

Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 5 µg/mL) and RNase A. Incubate for 10-30 minutes at room temperature, protected from light.

-

Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases of the cell cycle.

-

References

Vorapaxar: A Technical Guide for Researchers and Drug Development Professionals

Vorapaxar , with the CAS number 618385-01-6 , is a first-in-class, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1).[1][2] Its development marked a significant advancement in antiplatelet therapy by targeting a novel pathway in thrombus formation.

IUPAC Name: ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][3]benzofuran-6-yl]carbamate[4][5]

This technical guide provides an in-depth overview of Vorapaxar, including its mechanism of action, relevant signaling pathways, quantitative data from pivotal clinical trials, and detailed experimental protocols for its evaluation.

Mechanism of Action

Vorapaxar selectively inhibits the PAR-1 receptor, the primary receptor for thrombin on human platelets. Thrombin, a potent platelet activator, cleaves the N-terminal of the PAR-1 receptor, exposing a tethered ligand that binds to the receptor and initiates a signaling cascade leading to platelet activation and aggregation. Vorapaxar competitively binds to the PAR-1 receptor, preventing this thrombin-mediated activation. A key feature of Vorapaxar is its selectivity for PAR-1, meaning it does not affect platelet aggregation induced by other agonists such as ADP, collagen, or thromboxane (B8750289) A2.

Signaling Pathway

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade through the coupling of G proteins. The primary G proteins involved are Gαq, Gα12/13, and Gαi.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both events are crucial for platelet shape change and granule secretion.

-

Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a role in platelet shape change and aggregation.

-

Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Lower cAMP levels reduce the threshold for platelet activation.

Vorapaxar, by blocking the initial activation of PAR-1, effectively inhibits all of these downstream signaling events.

Caption: PAR-1 signaling pathway and Vorapaxar's point of inhibition.

Quantitative Data from Clinical Trials

The efficacy and safety of Vorapaxar have been primarily evaluated in two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: TRA 2°P-TIMI 50 and TRACER.

TRA 2°P-TIMI 50 Trial

This trial involved 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).

| Efficacy Endpoint (3-year follow-up) | Vorapaxar (n=13,225) | Placebo (n=13,224) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (CV death, MI, or stroke) | 9.3% | 10.5% | 0.87 (0.80-0.94) | <0.001 |

| CV death, MI, stroke, or urgent coronary revascularization | 11.2% | 12.4% | 0.88 (0.82-0.95) | 0.001 |

| Safety Endpoint (3-year follow-up) | Vorapaxar (n=13,225) | Placebo (n=13,224) | Hazard Ratio (95% CI) | P-value |

| Moderate or severe bleeding (GUSTO criteria) | 4.2% | 2.5% | 1.66 (1.43-1.93) | <0.001 |

| Intracranial hemorrhage | 1.0% | 0.5% | 2.03 (1.36-3.02) | <0.001 |

Data sourced from the TRA 2°P-TIMI 50 trial results.

TRACER Trial

This trial enrolled 12,944 patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS). The trial was stopped prematurely due to an increased risk of intracranial hemorrhage.

| Efficacy Endpoint | Vorapaxar | Placebo | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (CV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization) | 18.5% | 19.9% | 0.92 (0.85-1.01) | 0.07 |

| Safety Endpoint | Vorapaxar | Placebo | Hazard Ratio (95% CI) | P-value |

| Major bleeding (TIMI criteria) | 7.2% | 5.2% | 1.35 (1.16-1.58) | <0.001 |

| Intracranial hemorrhage | 1.1% | 0.2% | 3.39 (1.78-6.45) | <0.001 |

Data sourced from the TRACER trial results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize PAR-1 antagonists like Vorapaxar.

Thrombin Receptor Activating Peptide (TRAP)-Induced Platelet Aggregation Assay

This assay is a standard method to assess the efficacy of PAR-1 antagonists.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Thrombin Receptor Activating Peptide-6 (TRAP-6)

-

Vorapaxar or other test compounds

-

Platelet aggregometer

-

Aggregation cuvettes with stir bars

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP) or PBS.

-

-

Assay Protocol:

-

Pre-warm the PRP/washed platelet suspension to 37°C for 5 minutes.

-

Add the test compound (Vorapaxar) or vehicle control to the platelet suspension and incubate for a specified time (e.g., 15 minutes).

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add TRAP-6 to a final concentration of 10-20 µM to induce platelet aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation relative to a control (PPP or buffer).

-

Determine the IC₅₀ value for the test compound.

-

In Vitro Receptor Binding Assay

This assay measures the affinity of a compound for the PAR-1 receptor.

Materials:

-

Human platelet membranes or cells expressing recombinant PAR-1

-

Radiolabeled PAR-1 antagonist (e.g., [³H]-Vorapaxar)

-

Vorapaxar or other test compounds

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Prepare platelet membranes by sonication and centrifugation or use commercially available membranes.

-

-

Binding Reaction:

-

In a microtiter plate, combine the platelet membranes, radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled antagonist) from total binding.

-

Calculate the Ki (inhibition constant) of the test compound.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PAR-1 antagonist.

Caption: A typical preclinical experimental workflow for a PAR-1 antagonist.

References

Methodological & Application

How to use [Compound Name] in cell culture

Please provide the specific name of the compound you would like to use in cell culture. The application notes and protocols will be tailored to the specific mechanism of action, solubility, and other relevant characteristics of the chosen compound.

Once you provide the compound name, I will generate detailed application notes and protocols, including:

-

Introduction: A brief overview of the compound, its mechanism of action, and its applications in cell culture.

-

Materials and Reagents: A comprehensive list of necessary equipment and reagents.

-

Compound Preparation: Detailed instructions on how to dissolve, dilute, and store the compound.

-

Experimental Protocols: Step-by-step procedures for key experiments, such as:

-

Cell Seeding and Treatment

-

Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)

-

Apoptosis Assays (e.g., Annexin V/PI staining)

-

Western Blotting for target protein analysis

-

Quantitative Real-Time PCR (qRT-PCR) for gene expression analysis

-

-

Data Presentation: Clearly structured tables summarizing quantitative data like recommended working concentrations, incubation times, and expected outcomes.

-

Visualizations:

-

Graphviz diagrams illustrating relevant signaling pathways.

-

Graphviz diagrams outlining experimental workflows.

-

I am ready to proceed as soon as you provide the name of the compound.

Application Notes: Channelrhodopsin-2 (ChR2) in Neuroscience Research

Introduction

Channelrhodopsin-2 (ChR2), a light-gated cation channel originally isolated from the green alga Chlamydomonas reinhardtii, has revolutionized neuroscience research.[1][2] As a key tool in the field of optogenetics, ChR2 allows for the precise temporal and spatial control of neuronal activity using light.[1][3] When expressed in neurons, this protein functions as a channel that, upon illumination with blue light, opens to allow the influx of cations, leading to membrane depolarization and the generation of action potentials.[1] This ability to selectively activate specific populations of neurons has provided unprecedented insights into neural circuit function, synaptic physiology, and the neural basis of behavior.

Mechanism of Action

ChR2 is a seven-transmembrane protein that incorporates the chromophore all-trans-retinal. Absorption of a blue light photon (peak activation ~460-480 nm) triggers a conformational change in the retinal molecule to 13-cis-retinal. This isomerization rapidly opens an aqueous pore, rendering the channel permeable to cations, including H+, Na+, K+, and Ca2+. The resulting influx of positive ions depolarizes the neuronal membrane. If this depolarization reaches the neuron's threshold, it will fire an action potential. The channel closes within milliseconds of the light being turned off as the retinal molecule relaxes back to its all-trans state, allowing for high-frequency control of neuronal spiking.

Figure 1: Mechanism of ChR2-mediated neuronal activation.

Key Applications in Neuroscience

-

Neural Circuit Mapping: By expressing ChR2 in a specific presynaptic neuronal population and recording from potential postsynaptic targets, researchers can precisely map functional synaptic connections. Light-induced activation of presynaptic terminals evokes postsynaptic currents, confirming a direct link. This has been used extensively to dissect circuits in the hippocampus, cortex, and other brain regions.

-

Behavioral Modulation: Activating specific neural circuits in freely moving animals allows for the investigation of their causal role in behavior. For example, stimulating dopamine (B1211576) neurons in the ventral tegmental area can reinforce behaviors like place preference, providing direct evidence for their role in reward processing. Similarly, activating specific neurons in the amygdala can elicit fear-related behaviors.

-

Probing Synaptic Plasticity: The high temporal precision of optogenetics is ideal for studying synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). Specific patterns of light stimulation (e.g., high-frequency trains) can be used to induce these forms of plasticity in genetically defined pathways, allowing for a cleaner interpretation than electrical stimulation.

-

Restoration of Function: In models of disease, ChR2 has been used to restore lost function. For instance, expressing ChR2 in remaining retinal cells in mouse models of blindness can restore light sensitivity and visually guided behaviors.

Quantitative Data: Properties of ChR2 and Common Variants

A variety of ChR2 variants have been engineered to have different properties, such as faster kinetics, higher light sensitivity, or shifted activation spectra. The choice of variant depends on the specific experimental requirements.

| Property | ChR2 (wild-type) | ChR2(H134R) | ChETA (E123T) | Chrimson |

| Peak Activation Wavelength | ~470-480 nm | ~470 nm | ~470 nm | ~590 nm |

| Relative Photocurrent | Standard | ~200-400% of WT | ~50% of WT | Very Large |

| Channel Off-Kinetics (τoff) | ~10 ms (B15284909) | ~12-20 ms | ~2-4 ms | ~15-20 ms |

| Ion Selectivity | Non-specific Cation (H+ > Na+ > K+ > Ca2+) | Non-specific Cation | Non-specific Cation | Non-specific Cation |

| Key Feature | First widely adopted optogenetic activator. | Increased photocurrent for robust activation. | Fast kinetics for high-frequency stimulation. | Red-shifted activation for deeper tissue penetration and multi-color experiments. |

Experimental Protocols

Protocol 1: AAV-Mediated Expression of ChR2 in the Mouse Brain

This protocol describes the stereotactic injection of an Adeno-Associated Virus (AAV) vector to express ChR2 in a targeted brain region.

Materials:

-

AAV vector with ChR2 construct (e.g., AAV-hSyn-ChR2-eYFP)

-

Stereotaxic apparatus

-

Anesthesia machine (isoflurane)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Surgical tools (scalpel, drill, sutures)

-

Analgesics and antiseptic solutions

Procedure:

-

Anesthesia and Mounting: Anesthetize the mouse with isoflurane (B1672236) (2-4% for induction, 1.5-2% for maintenance). Once deeply anesthetized (verified by lack of pedal reflex), mount the mouse in the stereotaxic frame. Apply eye ointment to prevent corneal drying.

-

Surgical Preparation: Shave the fur over the scalp. Sterilize the surgical area with povidone-iodine and ethanol (B145695) swabs. Make a midline incision to expose the skull.

-

Coordinate Targeting: Identify bregma and lambda landmarks on the skull. Using a mouse brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.

-

Craniotomy: At the target AP and ML coordinates, drill a small hole through the skull, being careful not to damage the underlying dura.

-

Viral Injection: Load the AAV-ChR2 vector into the microinjection syringe. Lower the syringe needle to the target DV coordinate. Infuse the virus at a slow rate (e.g., 0.05-0.1 µL/min) to prevent tissue damage.

-

Post-Injection: After infusion is complete, leave the needle in place for 5-10 minutes to allow for virus diffusion and prevent backflow upon retraction. Slowly withdraw the needle.

-

Closing and Recovery: Suture the scalp incision. Administer post-operative analgesics. Monitor the animal until it fully recovers from anesthesia. Allow 2-4 weeks for robust ChR2 expression before proceeding with experiments.

Figure 2: Workflow for stereotactic injection of AAV-ChR2.

Protocol 2: In Vitro Photostimulation in Brain Slices

This protocol details how to optically stimulate ChR2-expressing neurons during electrophysiological recordings in acute brain slices.

Materials:

-

Brain slice from an animal expressing ChR2

-

Patch-clamp electrophysiology rig

-

Light source (LED or laser, ~470 nm) coupled to the microscope objective or via an optical fiber.

-

Data acquisition system

Procedure:

-

Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the ChR2-expressing animal using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to the recording chamber of the patch-clamp rig, continuously perfused with oxygenated aCSF.

-

Cell Targeting: Using fluorescence microscopy, identify a ChR2-expressing neuron (e.g., by its eYFP tag) for recording.

-

Electrophysiology: Obtain a whole-cell patch-clamp recording from the targeted neuron.

-

Photostimulation: Deliver brief pulses of blue light (e.g., 1-10 ms duration) through the objective or a positioned optical fiber to illuminate the recorded neuron or its presynaptic inputs.

-

Data Acquisition: Record the resulting electrical activity (action potentials in current-clamp, or postsynaptic currents in voltage-clamp). Vary light power, pulse duration, and frequency to characterize the cell's or circuit's response properties.

Figure 3: Workflow for in vitro optogenetic stimulation.

Protocol 3: In Vivo Optogenetics with Behavioral Readout

This protocol outlines the process of stimulating a specific brain region in a freely moving mouse and observing the behavioral consequences.

Materials:

-

Mouse with ChR2 expressed in the target region and a chronically implanted optical fiber cannula.

-

Behavioral testing apparatus (e.g., open field, place preference chamber).

-

Laser or LED light source (~470 nm)

-

Fiber optic patch cord

-

Rotary joint (to prevent cable tangling)

-

Video tracking and behavioral analysis software.

Procedure:

-

Habituation: Habituate the animal to the behavioral apparatus and to being connected to the fiber optic patch cord.

-

Connection: Connect the patch cord from the light source, through the rotary joint, to the mouse's fiber optic implant.

-

Behavioral Task: Begin the behavioral task. The experiment should include control periods with no light stimulation to establish a baseline behavior.

-

Optical Stimulation: During designated epochs of the task, deliver light to the target brain region. Stimulation parameters (e.g., 20 Hz train of 5 ms pulses) should be chosen based on the physiology of the targeted neurons.

-

Data Collection: Record the animal's behavior using video tracking software throughout the session.

-

Analysis: Quantify behavioral changes that are time-locked to the light stimulation periods. Compare behavior during "light-on" versus "light-off" epochs to determine the effect of neuronal activation. It is critical to include control groups, such as animals expressing only a fluorescent protein (e.g., eYFP) without ChR2, to control for potential effects of light and heat.

Figure 4: Logic of an in vivo optogenetic behavioral experiment.

References

Calcein-AM: A Fluorescent Probe for Live Cell Imaging and Viability Assays

Application Note & Protocol

Introduction

Calcein-AM (Calcein Acetoxymethyl Ester) is a widely utilized fluorescent probe for assessing cell viability and integrity.[1][2] This cell-permeant dye is a non-fluorescent compound that, upon entering a viable cell, is hydrolyzed by intracellular esterases into the highly fluorescent and cell-impermeant molecule, calcein (B42510).[3][4] The presence of active esterases and an intact cell membrane to retain the calcein are key indicators of cell health. Consequently, live cells emit a bright green fluorescence, while dead or dying cells with compromised membranes do not retain calcein and thus exhibit minimal fluorescence. This method provides a straightforward and sensitive approach for cell viability studies in various applications, including cytotoxicity assays, cell proliferation studies, and multidrug resistance research.

Principle of Action

The mechanism of Calcein-AM relies on two key cellular characteristics: enzymatic activity and membrane integrity. The acetoxymethyl (AM) ester groups render the calcein molecule lipophilic and uncharged, allowing it to freely diffuse across the plasma membrane of both live and dead cells. Once inside a cell with active metabolism, ubiquitous intracellular esterases cleave the AM groups. This enzymatic conversion transforms the non-fluorescent Calcein-AM into the hydrophilic and intensely fluorescent calcein. The newly formed calcein molecule is negatively charged and membrane-impermeant, leading to its accumulation and retention within the cytoplasm of viable cells. Dead cells, lacking active esterases and possessing compromised membranes, cannot convert Calcein-AM to calcein or retain the fluorescent product.

Figure 1. Mechanism of Calcein-AM conversion in live cells.

Quantitative Data

The spectral properties of calcein make it compatible with common fluorescence microscopy and flow cytometry setups.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~494 nm | |

| Emission Wavelength (λem) | ~517 nm | |

| Molecular Weight | 994.86 g/mol | |

| Appearance | Colorless solid | |

| Solubility | Soluble in DMSO | |

| Cell Permeability | Permeant |

Experimental Protocols

1. Reagent Preparation

-

Calcein-AM Stock Solution (1 mM):

-

Allow the vial of Calcein-AM (e.g., 50 µg) to warm to room temperature before opening to prevent moisture condensation.

-

Add high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be 50 µL of DMSO.

-

Mix thoroughly by vortexing.

-

This stock solution can be aliquoted and stored at -20°C, protected from light. It is recommended to use the DMSO stock solution for one set of experiments to avoid degradation from repeated freeze-thaw cycles.

-

-

Calcein-AM Working Solution (1-10 µM):

-

Immediately before use, dilute the 1 mM Calcein-AM stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium, to the desired final working concentration. A typical starting concentration is 2-5 µM.

-

For example, to prepare a 2 µM working solution, add 2 µL of the 1 mM stock solution to 1 mL of buffer.

-

Aqueous solutions of Calcein-AM are prone to hydrolysis and should be used within a day of preparation.

-

2. Staining Protocol for Adherent Cells in a 96-Well Plate

-

Culture adherent cells in a 96-well plate (preferably a black-walled, clear-bottom plate to reduce background fluorescence) to the desired confluence.

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of HBSS or PBS to remove any residual serum, as it may contain esterases that can interfere with the assay.

-

Add 100 µL of the Calcein-AM working solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Aspirate the staining solution and wash the cells twice with HBSS or PBS to remove excess probe and reduce background fluorescence.

-

Add 100 µL of fresh HBSS or culture medium to each well.

-

Measure the fluorescence using a fluorescence microplate reader with excitation set to ~485 nm and emission to ~530 nm. Alternatively, visualize the cells using a fluorescence microscope with a standard FITC filter set.

3. Staining Protocol for Suspension Cells for Flow Cytometry

-

Prepare a cell suspension of 0.1–5 × 10^6 cells/mL in a suitable buffer or medium.

-

Add the Calcein-AM working solution to the cell suspension. A common approach is to add 2 µL of a 50 µM working solution per mL of cell suspension to achieve a final concentration of 100 nM.

-

Incubate the cells for 15-20 minutes at room temperature or on ice, protected from light.

-

Analyze the stained cells directly by flow cytometry using a blue laser (~488 nm) for excitation and detecting the emission in the FITC channel (~517 nm). Washing is generally not required for flow cytometry, but may be performed to reduce background if necessary.

Figure 2. General experimental workflow for Calcein-AM staining.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Fluorescence Signal | - Insufficient dye concentration.- Short incubation time.- Cells are not viable. | - Increase the concentration of the Calcein-AM working solution.- Increase the incubation time.- Verify cell health using an alternative method like Trypan Blue. |

| High Background | - Incomplete removal of staining solution.- Hydrolysis of Calcein-AM in the buffer.- Presence of esterases in serum-containing media. | - Increase the number of wash steps after incubation.- Prepare the working solution immediately before use.- Wash cells with serum-free buffer before adding the dye.- Use black-walled microplates for plate reader assays. |

| Inconsistent Results | - Uneven cell seeding.- Bubbles in wells.- Cell loss during wash steps. | - Ensure a single-cell suspension and even seeding.- Be careful when pipetting to avoid bubbles.- Perform wash steps gently, especially with loosely adherent cells. |

References

Application Notes: Dosage and Administration of Rapamycin in Animal Models

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, metabolism, and survival.[1][2] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including cancer, immunology, and aging.[1] The efficacy of rapamycin in preclinical in vivo studies is critically dependent on the dosage, administration route, and formulation.[1] These application notes provide comprehensive protocols and compiled data to assist researchers in designing and conducting in vivo studies using rapamycin.

Data Presentation: Rapamycin Dosage and Administration

The following tables provide a summary of rapamycin dosages and formulations used in various in vivo studies, categorized by administration route and animal model.

Table 1: Rapamycin Dosage in Mouse Models [2]

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |

| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH2O | Lifespan extension, attenuation of mitochondrial disease symptoms. Higher doses may lead to reduced weight gain. |

| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan and reduction in developmental weight gain. 14 ppm is a common dose for lifespan studies. |

| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Dose-dependent serum levels. |

| Aerosol (inhalation) | 0.1 - 10 mg/kg | 3 times a week for 6 weeks | Not specified | No observed toxicity at tested doses. |

Table 2: Rapamycin Dosage in Rat Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes |

| Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Reduced weight gain, focal myocardial necrosis. |

| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Linear increase in whole blood and tissue concentrations with dose. |

| Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Non-linear relationship between dose and tissue concentrations. |

| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats. |

Experimental Protocols

Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection

This protocol details a common method for preparing rapamycin for intraperitoneal administration in mice.

Materials:

-

Rapamycin powder

-

100% Ethanol (B145695)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile water or sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (25-27 gauge)

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare a 50 mg/mL stock solution of rapamycin: Dissolve rapamycin powder in 100% ethanol. For example, add 2 mL of 100% ethanol to a 100 mg bottle of rapamycin. Aliquot and store at -80°C.

-

Prepare the vehicle solution:

-

Prepare a 10% PEG400 solution by mixing 2 mL of PEG400 with 18 mL of sterile water.

-

Prepare a 10% Tween 80 solution by mixing 2 mL of Tween 80 with 18 mL of sterile water. Mix gently to avoid foaming.

-

-

Prepare the final working solution (e.g., 1 mg/mL): On the day of injection, thaw an aliquot of the rapamycin stock solution. To prepare 10 mL of a 1 mg/mL working solution, mix 5 mL of 10% PEG400, 5 mL of 10% Tween 80, and 200 µL of the 50 mg/mL rapamycin stock solution.

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.

-

Administration:

-

Weigh the animal to determine the correct injection volume based on the desired dosage. The typical injection volume for mice is 100-200 µL.

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse with its head slightly lower than its body.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

-

Inject the solution slowly.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Protocol 2: Preparation and Administration of Rapamycin for Oral Gavage

This protocol describes the preparation of a rapamycin suspension for oral administration.

Materials:

-

Rapamycin powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of PEG400 and Tween 80 as described in Protocol 1)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Oral gavage needles

Procedure:

-

Weigh the required amount of rapamycin powder.

-

Prepare the vehicle solution. For a 0.5% methylcellulose solution, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.

-

Prepare the suspension: Triturate the rapamycin powder with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.

-

Administration:

-

Calculate the required volume based on the animal's weight and the desired dose.

-

Measure the appropriate length for the gavage needle (from the tip of the animal's nose to the last rib).

-

Properly restrain the animal.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus until it reaches the predetermined mark.

-

Administer the suspension slowly.

-

Protocol 3: Administration of Rapamycin in Diet

This protocol outlines the method for incorporating rapamycin into rodent chow for long-term studies.

Materials:

-

Microencapsulated rapamycin

-

Powdered or pelleted rodent chow

-

Food mixer

Procedure:

-

Diet Preparation: Thoroughly mix the calculated amount of microencapsulated rapamycin with the rodent chow using a food mixer to ensure a homogenous distribution. A common dose for lifespan studies is 14 ppm.

-

Control Diet: Prepare a control diet by mixing the chow with empty microcapsules.

-

Administration: Provide the rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Monitoring: Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.

Visualizations

Signaling Pathway

The primary mechanism of action of rapamycin is the inhibition of the mTOR pathway. mTOR, a serine/threonine kinase, is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, by forming a complex with FKBP12, primarily inhibits mTORC1, which regulates cell growth, proliferation, and protein synthesis.

Caption: Simplified mTOR signaling pathway showing the inhibitory effect of Rapamycin on mTORC1.

Experimental Workflow

A typical in vivo study involving rapamycin administration follows a structured workflow from preparation to data analysis.

Caption: General experimental workflow for an in vivo study using Rapamycin in animal models.

References

Application Notes: Azide-PEG4-Biotin for Protein Labeling

Introduction

Azide-PEG4-Biotin is a versatile chemical probe used for the biotinylation of proteins and other biomolecules.[1][2] It features a biotin (B1667282) moiety for high-affinity detection or purification using streptavidin or avidin, an azide (B81097) group for covalent ligation, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][3] The PEG4 linker enhances water solubility, reduces steric hindrance for efficient biotin-streptavidin binding, and minimizes aggregation of labeled proteins.[3]

This reagent is primarily used in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are highly specific and efficient, allowing for the precise labeling of target molecules in complex biological mixtures, even in living cells, without interfering with native biological processes.

Core Applications

-

Detection of Metabolically Labeled Proteins: Azide-PEG4-Biotin is used to detect proteins that have been metabolically labeled with alkyne-containing unnatural amino acids (e.g., homopropargylglycine, HPG) or sugars. This enables the tracking and identification of newly synthesized proteins or specific post-translationally modified proteins.

-

Labeling of Site-Specifically Modified Proteins: Proteins can be genetically or chemically modified to incorporate an alkyne group at a specific site. Azide-PEG4-Biotin can then be used to attach a biotin tag to this precise location for subsequent analysis.

-

Activity-Based Protein Profiling (ABPP): In ABPP, alkyne-modified chemical probes are used to target active enzymes. The resulting enzyme-probe complexes can be tagged with Azide-PEG4-Biotin for enrichment and identification via mass spectrometry.

-

Protein-Protein Interaction Studies: Used in proximity-labeling experiments where proteins of interest are engineered to carry an alkyne handle, enabling biotinylation of nearby interactors for subsequent capture and analysis.

Quantitative Data

Table 1: Physicochemical Properties of Azide-PEG4-Biotin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆N₆O₆S | |

| Molecular Weight | 488.6 g/mol | |

| Appearance | White to light yellow solid | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | |

Table 2: Typical Reaction Parameters for CuAAC Labeling

| Parameter | Recommended Range | Notes |

|---|---|---|

| Alkyne-Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Azide-PEG4-Biotin (Final Conc.) | 20 - 100 µM | A 10-20 fold molar excess over the protein is common. May require optimization. |

| Copper(II) Sulfate (Final Conc.) | 50 µM - 1 mM | Precursor for the catalytically active Cu(I). |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Use a freshly prepared solution. Reduces Cu(II) to Cu(I). |

| Copper Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | Accelerates the reaction and protects proteins from oxidative damage. |

| Reaction Time | 30 - 120 minutes | Can be optimized based on labeling efficiency. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to preserve sensitive proteins, though reaction time may need to be extended. |

| pH | 6.5 - 8.0 | The CuAAC reaction is largely pH-insensitive in the 4-11 range, but protein stability is key. |

Experimental Protocols

Protocol 1: CuAAC Labeling of Purified Alkyne-Modified Proteins

This protocol describes the biotinylation of a purified protein containing an alkyne functional group using Azide-PEG4-Biotin and a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES).

-

Azide-PEG4-Biotin (e.g., 10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water).

-

Copper Ligand: THPTA (e.g., 100 mM stock in water).

-

Reducing Agent: Sodium Ascorbate (e.g., 300 mM stock in water, prepare fresh ).

-

Protein-compatible buffer (e.g., PBS, pH 7.4).

-

Microcentrifuge tubes.

Procedure:

-

Prepare the Protein Sample: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in a suitable buffer.

-

Prepare the Reaction Cocktail: In a separate tube, prepare the click-labeling cocktail immediately before use. For a 200 µL final reaction volume, add the components in the following order. Vortex briefly after each addition.

-

100 µL PBS buffer

-

50 µL Protein solution (from step 1)

-

4 µL of 1 mM Azide-PEG4-Biotin stock (for 20 µM final concentration)

-

10 µL of 100 mM THPTA stock (for 5 mM final concentration)

-

10 µL of 20 mM CuSO₄ stock (for 1 mM final concentration)

-

-

Initiate the Reaction: Add 10 µL of freshly prepared 300 mM Sodium Ascorbate to the reaction tube to initiate the click reaction. Vortex briefly.

-

Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Stop Reaction & Purify: Stop the reaction by removing unreacted biotin reagent and catalyst. This can be achieved by:

-

Precipitation: Add 600 µL of ice-cold methanol (B129727) and 150 µL of chloroform, vortex, then add 400 µL of water. Centrifuge to pellet the protein. Wash the pellet with methanol.

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to separate the labeled protein from smaller reaction components.

-

-

Storage: The purified, biotin-labeled protein can be stored at -20°C or -80°C. The sample is now ready for downstream applications like Western blot analysis with streptavidin-HRP or affinity purification on streptavidin beads.

Workflow Diagram for CuAAC Protein Labeling

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Detection of Metabolically Labeled Proteins from Cell Lysate

This protocol outlines the detection of newly synthesized proteins from cells that have been metabolically labeled with an alkyne-containing amino acid analog (e.g., HPG).

Materials:

-

Cell lysate containing alkyne-labeled proteins (1-5 mg/mL).

-

Reagents for CuAAC reaction (as listed in Protocol 1).

-

Protease inhibitor cocktail.

-

Lysis buffer (e.g., RIPA buffer).

Procedure:

-

Metabolic Labeling: Culture cells in methionine-free media supplemented with an alkyne-containing analog like L-Homopropargylglycine (HPG) for a desired period (e.g., 4-24 hours) to incorporate the alkyne handle into newly synthesized proteins.

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer supplemented with a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

-

Click Reaction:

-

In a microcentrifuge tube, add 50 µL of the cell lysate (containing ~50-250 µg of protein).

-

Perform the click reaction as described in Protocol 1, steps 2-4 , scaling volumes as needed. Ensure the final concentrations of the click reagents are maintained.

-

-

Sample Preparation for Analysis:

-

After incubation, the biotinylated lysate can be prepared for analysis. For SDS-PAGE, add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes.

-

For affinity purification, proceed directly to incubation with streptavidin-agarose beads.

-

-

Analysis:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize the newly synthesized, biotin-tagged proteins.

-

Affinity Purification: Incubate the lysate with streptavidin beads to enrich for biotinylated proteins, which can then be identified by mass spectrometry.

-

Workflow for Metabolic Labeling and Detection

Caption: Workflow for Metabolic Labeling and subsequent Biotinylation.

References

Application Note: Quantitative Analysis of [Compound Name] in Biological Matrices using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note presents a general methodology for the quantitative analysis of [Compound Name] in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocols cover sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers. The method is designed to be adaptable for various small molecules, offering high sensitivity and selectivity.[1]

Introduction The accurate quantification of small molecules like [Compound Name] in biological samples is crucial in various fields, including pharmacology, toxicology, and clinical research.[2][3] High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a powerful analytical technique ideal for this purpose, combining the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[4] This combination allows for the precise measurement of target analytes, even at low concentrations within complex biological matrices. This document provides a foundational protocol that can be optimized for the specific properties of [Compound Name].

Experimental Protocols

1. Materials and Reagents

-

Reference standard of [Compound Name] (≥98% purity)

-

Internal Standard (IS), ideally a stable isotope-labeled version of [Compound Name]

-

HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm or 0.45 µm)

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh the [Compound Name] reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the IS in the same manner as the analyte.

-

Working IS Solution: Dilute the IS stock solution to a constant, appropriate concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and quality controls.

3. Sample Preparation Sample preparation is critical to remove matrix components that can interfere with the analysis or damage the instrument. The choice of method depends on the sample matrix.

Protocol 3.1: Protein Precipitation (for Plasma, Serum) This method is fast, simple, and suitable for high-throughput analysis.

-

Pipette 100 µL of the sample (plasma, serum, calibrator, or QC) into a microcentrifuge tube.

-

Add 20 µL of the Working IS Solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase to enhance sensitivity.

-

The sample is now ready for injection into the HPLC-MS system.